molecular formula C24H24N2O3 B606449 CA-5f

CA-5f

Katalognummer: B606449
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: JYOLPDWVAMBMQN-UBIAKTOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CA-5f (chemical name: (3E,5E)-3-(3,4-dimethoxybenzylidene)-5-[(1H-indol-3-yl)methylene]-1-methylpiperidin-4-one) is a synthetic curcumin analog identified as a late-stage autophagy inhibitor with potent antitumor activity, particularly against non-small cell lung cancer (NSCLC) . It functions by blocking autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and subsequent cell death via reactive oxygen species (ROS)-mediated apoptosis and necrosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CA-5f is synthesized through a series of chemical reactions involving curcumin analogs. The synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 1-methylpiperidin-4-one, followed by the addition of (1H-indol-3-yl)methylene . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out under controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in laboratory settings for research purposes. The process involves high-performance liquid chromatography (HPLC) to ensure a purity of at least 99% .

Analyse Chemischer Reaktionen

Key Biochemical Reactions and Mechanisms

CA-5f modulates cellular processes via two primary pathways:

Autophagy Inhibition

This compound blocks autophagosome-lysosome fusion without altering lysosomal pH or hydrolytic function .

  • Mechanism : Downregulates cytoskeletal proteins (e.g., ACTN4, MYH9) and membrane trafficking proteins (RAB5A, VPS35), impairing vesicle transport .
  • Critical Data :
    ParameterEffect of this compound (10 μM)Source
    Autophagosome accumulation↑ 300%
    Lysosomal fusion efficiency↓ 75%

Reactive Oxygen Species (ROS) Induction

At cytotoxic concentrations (≥20 μM), this compound elevates mitochondrial ROS, triggering apoptosis in cancer cells .

  • Key Findings :
    • ROS levels in A549 lung cancer cells: ↑ 4.5-fold vs. controls .
    • PARP cleavage (apoptosis marker): Observed at 20 μM in TNBC cells .

Cytotoxic and Anti-Invasive Effects

This compound exhibits selective toxicity against cancer cells:

Cytotoxicity Profile

Cell LineIC₅₀ (48 h)Normal Cell Toxicity (HUVECs)Source
MDA-MB-231 (TNBC)20 μMMinimal at ≤10 μM
A549 (NSCLC)15 μMIC₅₀ >50 μM

Invasion Suppression

  • TNBC Cells (Hs578T) : 10 μM this compound reduces invasion by 65% via uPA/PAI-1 modulation .
    • uPA Protein : ↓ 55% (pro-uPA) and ↓ 40% (active uPA) .
    • PAI-1 mRNA : ↑ 3.2-fold .

Proteomic Impact

A proteomic screen identified 144 differentially expressed proteins in this compound-treated cells :

Top Affected Pathways

PathwayProteins DownregulatedFunctional Outcome
Cytoskeleton organizationACTN4, MYH9, TUBBImpaired vesicle trafficking
Membrane traffickingRAB5A, VPS35, CLTCDisrupted autophagosome maturation

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

  • Non-Small Cell Lung Cancer (NSCLC) :
    • CA-5f demonstrates potent cytotoxicity against A549 NSCLC cells while exhibiting low toxicity towards normal human umbilical vein endothelial cells (HUVECs) .
    • In vivo studies have shown that this compound effectively suppresses the growth of A549 lung cancer xenografts, indicating its potential as a therapeutic agent for NSCLC with excellent tolerance in animal models .
  • Triple-Negative Breast Cancer (TNBC) :
    • Research indicates that this compound inhibits the invasive phenotype of TNBC cells by downregulating urokinase-type plasminogen activator levels. This suggests a promising application for this compound in treating aggressive breast cancers .

Autophagy Modulation

This compound serves as a valuable tool for studying the molecular mechanisms of autophagy. By modulating autophagic flux, researchers can better understand the role of autophagy in various diseases beyond cancer, including neurodegenerative disorders and metabolic syndromes. The compound's ability to selectively inhibit late-stage autophagy offers insights into therapeutic strategies targeting this pathway .

Case Study 1: NSCLC Treatment

A study evaluated the effects of this compound on A549 NSCLC cells through various assays including western blotting and immunofluorescence. Results indicated that this compound significantly inhibited autophagic flux and induced apoptosis without affecting lysosomal function. The findings support its potential as a novel therapeutic agent for NSCLC .

Case Study 2: Inhibition of TNBC Invasiveness

In another investigation, this compound was shown to reduce the invasive capabilities of triple-negative breast cancer cells by targeting specific proteins involved in cell migration and invasion. This study highlights this compound's dual role as both an autophagy inhibitor and an anti-invasive agent, positioning it as a promising candidate for further development in breast cancer therapies .

Data Tables

Application Area Effect Cell Type/Model Mechanism
Non-Small Cell Lung CancerCytotoxicity against A549 cellsA549 NSCLC CellsInhibition of autophagosome-lysosome fusion
Triple-Negative Breast CancerReduced invasivenessTNBC CellsDownregulation of urokinase-type plasminogen activator
Autophagy ResearchModulation of autophagic fluxVariousInhibition of late-stage autophagy

Vergleich Mit ähnlichen Verbindungen

Key Features of CA-5f :

  • Selective cytotoxicity: Strong antitumor effects on NSCLC cells (e.g., A549, H157, H358) with minimal toxicity to normal cells (e.g., HUVECs, BEAS-2B) .
  • In vivo efficacy: Reduces tumor volume by ~75% in A549 xenograft models with excellent tolerability in mice .
  • Mechanistic uniqueness : Targets cytoskeletal and membrane-trafficking proteins (e.g., DNM2, MYO1E), disrupting autophagic flux without altering lysosomal function .

Curcumin Analogs

EF24

  • Mechanism : Induces mitochondrial ROS accumulation, triggering apoptosis. Unlike this compound, EF24 promotes autophagy as a survival mechanism .
  • Efficacy : Effective against NSCLC but lacks selective cytotoxicity for cancer cells .
  • Clinical limitation : Autophagy induction may reduce therapeutic efficacy in resistant tumors.

MS13

  • Mechanism : Targets PI3K-AKT and MAPK pathways, inducing apoptosis across multiple cancers (colon, prostate, glioblastoma) .
  • Scope : Broader anticancer activity but less specific to NSCLC compared to this compound .

HBC (Hydrazinobenzoylcurcumin) & BDMC (Bisdemethoxycurcumin)

  • Mechanism : Accumulate LC3B-II and induce autophagic cell death in A549 cells .
  • Limitation : Unlike this compound, their effects depend on lysosomal dysfunction, increasing toxicity risks .

CUR5g

  • Mechanism : Late-stage autophagy inhibitor with synergy with cisplatin.
  • Efficacy : At 10 µM, CUR5g combined with cisplatin outperforms this compound in cytotoxicity .
  • Advantage : Enhanced therapeutic window in combination therapies .

Natural Product-Derived Autophagy Inhibitors

Ginsenoside Ro

  • Mechanism : Blocks autophagosome-lysosome fusion via the ESR2-NCF1-ROS pathway .
  • Application : Sensitizes esophageal cancer to 5-fluorouracil, unlike this compound’s NSCLC focus .

Berberine & Elaiophylin

  • Mechanism : Impair autophagic flux but lack specificity for late-stage inhibition .
  • Toxicity : Higher off-target effects compared to this compound .

Pharmacological Autophagy Inhibitors

Chloroquine (CQ) & Hydroxychloroquine (HCQ)

  • Mechanism : Lysosomotropic agents that elevate lysosomal pH, inhibiting CTSB/CTSD .
  • Limitation : Broader toxicity due to lysosomal dysfunction, unlike this compound’s targeted mechanism .

Bafilomycin A1

  • Mechanism : V-ATPase inhibitor blocking lysosomal acidification .
  • Drawback: Non-selective cytotoxicity limits clinical use .

Table 1. Comparative Overview of this compound and Key Analogs

Compound Autophagy Stage Targeted Mechanism of Action Selectivity for Cancer Cells Key Advantages Limitations
This compound Late-stage Blocks autophagosome-lysosome fusion High (NSCLC-specific) Preserves lysosomal function; low toxicity Limited data in non-NSCLC cancers
EF24 Early-stage Induces ROS; promotes autophagy Moderate Broad cytotoxicity Autophagy induction reduces efficacy
CUR5g Late-stage Synergizes with cisplatin High Superior in combination therapies Requires co-administration
Chloroquine Late-stage Lysosomal pH disruption Low Well-characterized High toxicity; non-specific
Ginsenoside Ro Late-stage ESR2-NCF1-ROS pathway Moderate (esophageal cancer) Chemosensitization potential Narrower cancer focus

Biologische Aktivität

CA-5f is a compound recognized for its significant role as a late-stage autophagy inhibitor. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in cancer research.

This compound primarily functions by inhibiting the fusion of autophagosomes with lysosomes, a crucial step in the autophagic process. This inhibition leads to an accumulation of autophagosomes in the cell, which can be observed through the increased levels of LC3B-II and SQSTM1 proteins. Specifically, studies have shown that this compound treatment results in:

  • Increased LC3B-II Levels : This marker indicates enhanced autophagosome formation but also suggests disrupted autophagic flux, as seen in both A549 lung cancer cells and HUVECs (human umbilical vein endothelial cells) .
  • Elevated SQSTM1 Levels : The increase in SQSTM1 protein levels further supports the notion that this compound impairs autophagic degradation rather than enhancing autophagy itself .

Western Blot Analysis

Western blotting was utilized to assess the levels of various proteins involved in autophagy regulation. Notably:

  • No Significant Change : Proteins such as PIK3C3, ATG5, and phospho-mTOR showed no significant differences between control and this compound-treated cells, indicating that this compound does not affect early autophagy signaling pathways .

Proteomic Analysis

A comprehensive proteomic analysis identified 3,074 non-redundant proteins in HUVECs treated with this compound. Among these, 144 differentially expressed proteins were selected for further analysis based on their functional clustering and pathway enrichment. The results indicated that this compound predominantly affects proteins related to:

  • Cytoskeletal Dynamics
  • Membrane Trafficking
  • Vesicle-Mediated Transport

These findings suggest that this compound's inhibitory effects on autophagy may stem from its impact on cytoskeletal and membrane trafficking proteins essential for autophagosome-lysosome fusion .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity Observation
Inhibition of Autophagosome-Lysosome FusionIncreased LC3B-II and SQSTM1 levels; impaired autophagic flux
No Impact on Early Autophagy SignalingNo significant changes in PIK3C3, ATG5, or phospho-mTOR levels
Proteomic ChangesAffects cytoskeletal and membrane trafficking proteins

Case Studies and Research Implications

Research involving this compound has highlighted its potential as an anticancer agent. In vivo studies demonstrated that this compound administration (40 mg/kg, intraperitoneally every two days for up to 30 days) was well tolerated and effectively inhibited tumor growth in nude mice bearing A549 lung cancer cells . This suggests that targeting late-stage autophagy could be a promising therapeutic strategy for treating certain cancers.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CA-5f inhibits autophagy?

this compound specifically blocks the fusion of autophagosomes with lysosomes, leading to accumulation of LC3B-II and SQSTM1/p62 proteins. This was confirmed via Western blot, fluorescence microscopy (e.g., mRFP-GFP-LC3B tandem assays), and transmission electron microscopy (TEM) showing increased autophagosome numbers . Unlike chloroquine (CQ), this compound does not alter lysosomal pH or impair lysosomal enzyme activity (e.g., CTSB and CTSD activity assays) .

Q. What experimental models are used to validate this compound's antitumor effects?

  • In vitro: Non-small cell lung cancer (NSCLC) A549 cells and normal human umbilical vein endothelial cells (HUVECs) are treated with this compound to assess cytotoxicity (via RTCA, colony formation, and LDH assays) and apoptosis (flow cytometry for Annexin V/PI staining and PARP1 cleavage) .
  • In vivo: Balb/c nude mice with A549 xenografts are administered this compound (40 mg/kg, intravenous) to monitor tumor volume, weight, and protein markers (LC3B-II, SQSTM1) in excised tumors .

Q. How is this compound's specificity for cancer cells evaluated?

Comparative cytotoxicity assays between A549 (cancer) and HUVECs (normal) reveal that this compound induces apoptosis and necrosis in cancer cells at lower concentrations (e.g., 20 μM) while sparing normal cells. ROS scavenger (NAC) experiments confirm that this compound’s cytotoxicity in A549 is ROS-dependent .

Advanced Research Questions

Q. How can researchers resolve contradictions in LC3B-II accumulation data when studying this compound?

Increased LC3B-II levels may indicate either enhanced autophagosome formation or impaired degradation. To differentiate, co-treatment with early-stage inhibitors (3-MA, Wortmannin) or late-stage inhibitors (CQ, Bafilomycin A1) is used. This compound’s LC3B-II accumulation persists with early inhibitors but is abolished with late inhibitors, confirming its role in blocking autophagosome-lysosome fusion .

Q. What methodologies are critical for assessing this compound's impact on lysosomal function?

  • LysoTracker Red/GFP-LC3B colocalization: Demonstrates reduced fusion events under this compound treatment .
  • Lysosomal pH monitoring: Acridine Orange (AO) staining and LysoSensor probes confirm this compound does not alter lysosomal acidity .
  • Enzyme activity assays: Fluorometric analysis of lysosomal proteases (CTSB, CTSD) confirms retained enzymatic activity .

Q. How can this compound's differential toxicity toward cancer cells be leveraged in experimental design?

Researchers can combine this compound with autophagy-inducing chemotherapies (e.g., cisplatin) to exploit cancer cell vulnerability. Synergy assays (e.g., Chou-Talalay method) and ROS modulation (via NAC) help validate combinatorial effects .

Q. What are the limitations of current this compound studies, and how can they be addressed?

  • Limitations: Most studies focus on NSCLC; broader cancer type validation is needed. Long-term toxicity and pharmacokinetics in vivo remain underexplored.
  • Solutions: Expand to PDX (patient-derived xenograft) models and multi-omics profiling (e.g., proteomics of this compound-treated tumors) to identify resistance mechanisms .

Q. How should researchers design experiments to evaluate this compound's translational potential?

  • Dose optimization: Perform pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models to establish safe dosing windows.
  • Biomarker identification: Use LC3B-II/SQSTM1 levels in tumor biopsies as surrogate markers of autophagy inhibition .
  • Combinatorial trials: Test this compound with immune checkpoint inhibitors (e.g., anti-PD1) to assess enhanced antitumor immunity .

Q. Methodological Guidance

  • Protein Analysis: Use Western blot with antibodies against LC3B-II, SQSTM1, and cleaved PARP1. Include lysosomal markers (LAMP1) to confirm fusion blockade .
  • ROS Detection: Employ DCFDA or MitoSOX probes in flow cytometry to quantify this compound-induced ROS .
  • In Vivo Validation: Monitor tumor growth via caliper measurements and IVIS imaging. Perform TUNEL assays on excised tumors to quantify apoptosis .

Eigenschaften

IUPAC Name

(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOLPDWVAMBMQN-UBIAKTOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.